

# An In-depth Technical Guide to Threo-sphingosine Signaling Pathways

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Threo-sphingosine, (-)-*

Cat. No.: *B1663046*

[Get Quote](#)

A Whitepaper for Researchers and Drug Development Professionals

## Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration. The bioactive sphingolipid backbone, sphingosine, and its metabolites form a complex signaling network where the stereochemistry of the molecule dictates its biological function. This guide provides an in-depth technical exploration of the signaling pathways modulated by the (-)-threo stereoisomer of sphingosine. Unlike its more extensively studied D-erythro counterpart, L-threo-sphingosine exhibits distinct signaling properties, primarily characterized by its potent inhibition of Protein Kinase C (PKC) and its nuanced role in apoptosis. We will dissect the core mechanisms, provide field-proven experimental protocols to investigate these pathways, and discuss the implications for therapeutic development.

## Introduction: The Principle of Sphingolipid Stereospecificity

All mammalian sphingolipids are built upon a sphingoid base backbone, with D-erythro-sphingosine being the most common.<sup>[1]</sup> However, different stereoisomers, such as L-threo-sphingosine, exist and possess unique biological activities. This stereospecificity is paramount;

subtle changes in the orientation of hydroxyl and amino groups dramatically alter how these molecules interact with their protein targets.

The central paradigm in sphingolipid signaling is the "sphingolipid rheostat," which posits that the balance between pro-apoptotic ceramide and sphingosine versus the pro-survival metabolite sphingosine-1-phosphate (S1P) determines cell fate.[2][3][4][5] Sphingosine sits at the fulcrum of this rheostat. It is generated from ceramide by the action of ceramidases and can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[6][7][8] While D-erythro-sphingosine actively participates in both arms of this balance, L-threo-sphingosine's signaling is more targeted, offering a unique tool for dissecting specific cellular pathways.

**Table 1: Comparative Biological Activities of Sphingosine Stereoisomers**

| Cellular Process                            | D-erythro-Sphingosine Activity | L-threo-Sphingosine Activity    | References |
|---|--------------------------------|---------------------------------|------------|
| Protein Kinase C (PKC) Inhibition           | Potent Inhibitor               | Slightly More Potent Inhibitor  | [9]        |
| Apoptosis Induction                         | Strong Inducer                 | Partially Active / Weak Inducer | [10]       |
| DNA Synthesis / Proliferation               | Stimulatory                    | No Effect                       | [11]       |
| Intracellular Ca <sup>2+</sup> Mobilization | Induces Release                | No Effect                       | [11]       |
| MAPK Inhibition                             | Strong Inhibitor               | Partially Active Inhibitor      | [10]       |

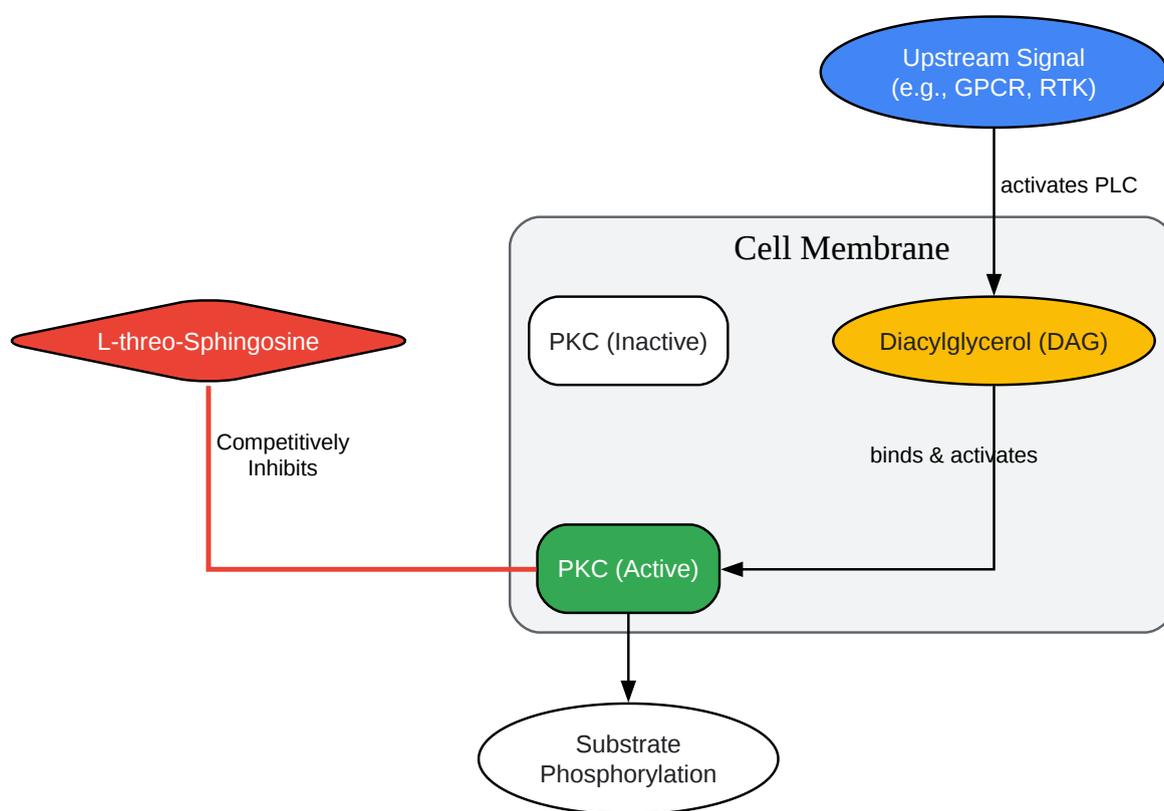
## Core Signaling Pathways of Threo-sphingosine

The signaling repertoire of L-threo-sphingosine is dominated by its direct interactions with key signaling nodes rather than serving as a precursor for downstream metabolites.

### Potent Inhibition of Protein Kinase C (PKC)

The most well-characterized action of L-threo-sphingosine is its potent inhibition of Protein Kinase C (PKC).[12][13] PKC is a family of serine/threonine kinases that are central to signal transduction, regulating processes like cell growth, differentiation, and apoptosis.[14]

Mechanism of Inhibition: Conventional and novel PKC isozymes are activated by the second messenger diacylglycerol (DAG) at the cell membrane.[13] L-threo-sphingosine acts as a competitive inhibitor at the regulatory C1 domain of PKC, the very site where DAG and tumor-promoting phorbol esters bind.[13][14] By occupying this site, it prevents the conformational changes required for kinase activation. L-threo-sphingosine has been shown to be a slightly more potent inhibitor of PKC in mixed micelle assays compared to its D-erythro counterpart.[9]



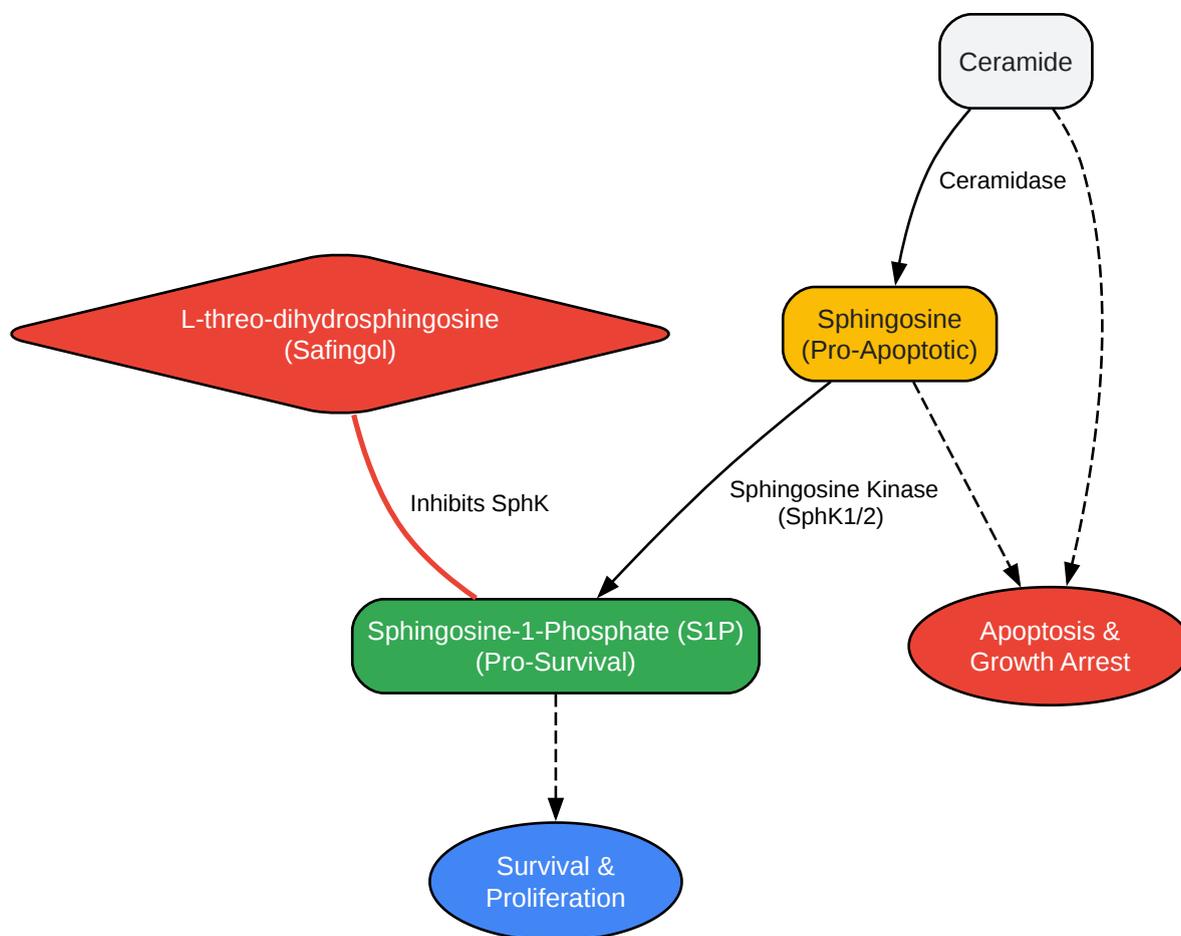
[Click to download full resolution via product page](#)

Caption: L-threo-sphingosine directly inhibits PKC activation.

## The Sphingolipid Rheostat and Apoptosis

While less potent than D-erythro-sphingosine, L-threo-sphingosine is partly active in inducing apoptosis.[10] Its primary contribution to pro-apoptotic signaling, however, comes from the actions of its closely related analog, L-threo-dihydrosphingosine (also known as Safingol). Safingol is a well-established pan-inhibitor of sphingosine kinases (SphK).[6][15]

Mechanism of Action: By inhibiting SphK, Safingol blocks the conversion of endogenous sphingosine to the pro-survival lipid S1P.[2] This action effectively pushes the sphingolipid rheostat towards an accumulation of pro-apoptotic sphingosine and ceramide, leading to the activation of apoptotic pathways.[15] This inhibition has been shown to decrease levels of CDK2, a key regulator of G1 cell cycle progression, and promote apoptosis in various cancer cell types.[16]



[Click to download full resolution via product page](#)

Caption: The Sphingolipid Rheostat and point of inhibition.

## Intracellular Calcium Signaling

Studies have shown that sphingosine can mobilize calcium from intracellular acidic stores, such as lysosomes, through the two-pore channel 1 (TPC1).[17][18][19] This action is independent of S1P and its cell surface receptors. While the stereospecificity of this particular mechanism has not been fully elucidated, it represents a critical intracellular signaling function of sphingosine. It's important to note that the ability to release calcium from intracellular stores, which correlates with DNA synthesis, has been attributed specifically to D-erythro-sphingosine, with L-threo-sphingosine being ineffective in this regard.[11] This highlights a key functional divergence between the isomers.

## Experimental Methodologies & Protocols

Investigating the effects of L-threo-sphingosine requires specific handling and validated protocols. As a lipid, its delivery to cells in a biologically active form is critical.

## Preparation and Cellular Delivery of Threo-sphingosine

**Rationale:** Lipids like sphingosine are poorly soluble in aqueous media. To ensure effective delivery to cells, they are typically complexed with a carrier protein like bovine serum albumin (BSA) or dissolved in a vehicle like ethanol or DMSO before final dilution in culture media.

**Protocol:** Preparation of Sphingosine-BSA Complex

- **Stock Solution:** Prepare a 1 mM stock solution of L-threo-sphingosine in pure ethanol. Store in glass vials at -20°C.
- **BSA Carrier Solution:** Prepare a solution of 4 mg/mL fatty acid-free BSA in sterile phosphate-buffered saline (PBS).
- **Complexation:** a. In a sterile glass tube, add the desired volume of the 1 mM sphingosine stock solution. b. Evaporate the ethanol under a gentle stream of nitrogen gas, leaving a thin lipid film. c. Add the appropriate volume of the PBS/BSA solution to the lipid film to achieve the desired final concentration (e.g., 100 µM). d. Sonicate the solution for 10-15 minutes in a bath sonicator and incubate at 37°C for 30 minutes to maximize complex formation.[20]

- Application: Add the sphingosine-BSA complex directly to the cell culture medium to achieve the final working concentration. Prepare a vehicle control using the same PBS/BSA solution.

## Assay for PKC Inhibition

Rationale: To validate the direct inhibitory effect of L-threo-sphingosine on PKC, an in-vitro kinase assay is the gold standard. This assay measures the transfer of a phosphate group from ATP to a specific PKC substrate.

Protocol: In-Vitro PKC Kinase Assay

- Reaction Buffer: Prepare a kinase buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, and appropriate lipid activators (e.g., phosphatidylserine and DAG).
- Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known amount of purified recombinant PKC isozyme, and a specific PKC peptide substrate.
- Inhibitor Addition: Add L-threo-sphingosine (or vehicle control) at various concentrations to the reaction tubes and pre-incubate for 10 minutes at 30°C.
- Initiate Reaction: Start the kinase reaction by adding [ $\gamma$ -<sup>32</sup>P]ATP. Incubate for 15-20 minutes at 30°C.
- Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
- Quantification: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [ $\gamma$ -<sup>32</sup>P]ATP, and quantify the radioactivity transferred to the peptide substrate using a scintillation counter.
- Analysis: Calculate the percentage of inhibition at each concentration of L-threo-sphingosine relative to the vehicle control.

## Analysis of Apoptosis via Flow Cytometry

Rationale: Annexin V/Propidium Iodide (PI) staining is a robust method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early

apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for apoptosis analysis.

### Protocol: Annexin V/PI Staining

- Cell Treatment: Seed cells (e.g., HL-60 or Jurkat) at a density of  $3 \times 10^5$  cells/mL.<sup>[21]</sup> Treat with desired concentrations of L-threo-sphingosine, a vehicle control, and a positive control (e.g., staurosporine) for 18-24 hours.
- Harvesting: Collect cells by centrifugation (1,200 rpm, 5 min). Gently wash the cell pellet once with cold PBS.
- Staining: Resuspend the cells in 100  $\mu$ L of 1X Annexin V Binding Buffer.
- Add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of Propidium Iodide (PI) solution.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
  - Healthy cells: Annexin V(-) / PI(-)
  - Early apoptotic cells: Annexin V(+) / PI(-)
  - Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

## Implications for Drug Development

The distinct signaling profile of L-threo-sphingosine and its analogs presents unique opportunities for therapeutic intervention.

- **Targeting PKC:** As a potent and specific inhibitor of PKC, L-threo-sphingosine derivatives could be developed for conditions characterized by aberrant PKC activation, including certain cancers and inflammatory disorders. Its stereospecificity offers a potential advantage in reducing off-target effects associated with broader kinase inhibitors.
- **Modulating the Sphingolipid Rheostat:** Analogs like Safingol (L-threo-dihydrosphingosine), which inhibit SphK, have been investigated in clinical trials for solid tumors.<sup>[6]</sup> By preventing the formation of pro-survival S1P, these compounds can sensitize cancer cells to apoptosis induced by conventional chemotherapeutics.<sup>[6][15]</sup> This strategy effectively targets the survival mechanisms that contribute to drug resistance.<sup>[5][15]</sup>

## Conclusion

L-threo-sphingosine is a stereoisomer with a highly specialized role in cell signaling. Its primary mechanism of action—the direct and potent inhibition of Protein Kinase C—distinguishes it from the more pleiotropic effects of D-erythro-sphingosine. Furthermore, its dihydrogenated analog, Safingol, provides a powerful tool to pharmacologically manipulate the sphingolipid rheostat, pushing cancer cells towards apoptosis. Understanding the nuanced, stereospecific signaling of these molecules is not merely an academic exercise; it provides a rational basis for the design of targeted therapeutics aimed at exploiting the fundamental life-or-death decisions governed by the sphingolipid network. Continued research into the specific interactions and downstream consequences of L-threo-sphingosine signaling will undoubtedly uncover new avenues for drug discovery and development.

## References

- Sakakura, C., Hagiwara, A., Tsujimoto, H., Ozaki, S., Sakakibara, T., Oyama, T., & Takahashi, T. (1998). Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythro-dihydrosphingosine. PubMed. [\[Link\]](#)
- Chao, C. P., Lau, L. D., & Obeid, L. M. (1994). Stereospecificity of Sphingosine-Induced Intracellular Calcium Mobilization and Cellular Proliferation. PubMed. [\[Link\]](#)

- Pyne, N. J., & Pyne, S. (2010). Sphingosine-1-phosphate signaling and its role in disease. PMC. [\[Link\]](#)
- Meyer zu Heringdorf, D., Lass, H., Alemany, R., Laser, K. T., Neumann, E., Zhang, C., Schmidt, M., Rauen, U., Jakobs, K. H., & van Koppen, C. J. (1998). Sphingosine kinase-mediated Ca<sup>2+</sup> signalling by G-protein-coupled receptors. PMC. [\[Link\]](#)
- Espaillat, M. P., Snider, A. J., Qiu, Z., & Obeid, L. M. (2019). Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx. Translational Cancer Research. [\[Link\]](#)
- Blank, A. T., & Shalit, M. (2017). Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. PMC. [\[Link\]](#)
- Merrill, A. H. Jr. (1995). Sphingolipid metabolism and cell growth regulation. PubMed. [\[Link\]](#)
- Gude, D. R., Alvarez, S. E., Paugh, S. W., Mitra, P., Yu, J., Griffiths, R., Barbour, S. E., Milstien, S., & Spiegel, S. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal. [\[Link\]](#)
- Merrill, A. H. Jr. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews. [\[Link\]](#)
- Höglinger, D., Haberkant, P., Aguilera-Romero, A., Riezman, H., Porter, F. D., Platt, F. M., & Schultz, C. (2015). Intracellular sphingosine releases calcium from lysosomes. eLife. [\[Link\]](#)
- Höglinger, D., Haberkant, P., Aguilera-Romero, A., Riezman, H., Porter, F. D., Platt, F. M., & Schultz, C. (2015). Intracellular sphingosine releases calcium from lysosomes. PMC. [\[Link\]](#)
- German, O. L., Rotstein, N. P., & Politi, L. E. (2006). Synthesis of sphingosine is essential for oxidative stress-induced apoptosis of photoreceptors. PubMed. [\[Link\]](#)
- Höglinger, D., et al. (2015). Intracellular sphingosine releases calcium from lysosomes. eLife. [\[Link\]](#)
- Brown, G. A., & Wladkowski, B. D. (2007). Sphingosine 1-phosphate Chemical Biology. PMC. [\[Link\]](#)

- Al-Dhaheeri, M., et al. (2024). The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target. PubMed Central. [\[Link\]](#)
- Si, J., et al. (2023). The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance. Frontiers in Immunology. [\[Link\]](#)
- Contreras, F. X., Sot, J., Alonso, A., & Goñi, F. M. (2006). Sphingosine increases the permeability of model and cell membranes. PubMed. [\[Link\]](#)
- QIAGEN. (n.d.). Sphingosine-1-phosphate Signaling. GeneGlobe. [\[Link\]](#)
- Le, A., & Loo, A. (2022). A Novel Cell Death Mechanism Involving the Sphingosine-to-Glycerophospholipid Pathway. ResearchGate. [\[Link\]](#)
- Snider, A. J. (2012). Biochemical Methods for Quantifying Sphingolipids: Ceramide, Sphingosine, Sphingosine Kinase-1 Activity, and Sphingosine-1-Phosphate. Springer Nature Experiments. [\[Link\]](#)
- Contreras, F. X., Sot, J., Alonso, A., & Goñi, F. M. (2006). Sphingosine Increases the Permeability of Model and Cell Membranes. ResearchGate. [\[Link\]](#)
- Contreras, F. X., Sot, J., Alonso, A., & Goñi, F. M. (2006). Sphingosine Increases the Permeability of Model and Cell Membranes. PMC. [\[Link\]](#)
- Merrill, A. H. Jr, & Stevens, V. L. (1989). Cell regulation by sphingosine and more complex sphingolipids. PubMed. [\[Link\]](#)
- Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. PubMed. [\[Link\]](#)
- Cuvillier, O. (2002). Sphingosine in apoptosis signaling. PubMed. [\[Link\]](#)
- Smith, E. R., Merrill, A. H., Obeid, L. M., & Hannun, Y. A. (2000). Effects of Sphingosine and Other Sphingolipids on Protein Kinase C. ScienceDirect. [\[Link\]](#)

- Yatomi, Y., Ruan, F., Megidish, T., Toyokuni, S., Uchida, M., & Igarashi, Y. (1997). Sphingosine 1-phosphate formation and intracellular Ca<sup>2+</sup> mobilization in human platelets: evaluation with sphingosine kinase inhibitors. PubMed. [\[Link\]](#)
- Zhang, H., Buckley, N. E., Gibson, K., & Spiegel, S. (1990). Sphingosine stimulates cellular proliferation via a protein kinase C-independent pathway. PubMed. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). **Threo-sphingosine, (-)-**. PubChem. [\[Link\]](#)
- Taha, T. A., & Obeid, L. M. (2021). Cell death/survival signal by ceramide and sphingosine-1-phosphate. NCBI. [\[Link\]](#)
- Cuvillier, O., Pirianov, G., Kleuser, B., Vanek, P. G., Coso, O. A., Gutkind, S., & Spiegel, S. (1996). Roles of sphingosine-1-phosphate in cell growth, differentiation, and death. PubMed. [\[Link\]](#)
- Contreras, F. X., Sot, J., Alonso, A., & Goñi, F. M. (2006). Sphingosine increases the permeability of model and cell membranes. Semantic Scholar. [\[Link\]](#)
- Blaess, S., et al. (2024). Multi-Target Strategies for Enhancing Ceramide Production: A Review of Bioactive Ingredients in Cosmetic Science. MDPI. [\[Link\]](#)
- Merrill, A. H. Jr, & Sullards, M. C. (2006). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. PMC. [\[Link\]](#)
- Spiegel, S., Olivera, A., & Carlson, R. O. (1993). The role of sphingosine in cell growth regulation and transmembrane signaling. PubMed. [\[Link\]](#)
- Smith, E. R., Merrill, A. H., Obeid, L. M., & Hannun, Y. A. (2000). Effects of sphingosine and other sphingolipids on protein kinase C. PubMed. [\[Link\]](#)
- Al-Husain, M., et al. (2022). Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets. MDPI. [\[Link\]](#)
- Gaire, S., et al. (2021). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. MDPI. [\[Link\]](#)

- Proia, R. L., & Hla, T. (2015). Sphingosine 1-phosphate: lipid signaling in pathology and therapy. PMC. [[Link](#)]
- Denby, L., et al. (2023). Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion. MDPI. [[Link](#)]
- Pitman, M. R., & Pitson, S. M. (2010). Regulation of sphingosine kinase and sphingolipid signaling. PubMed. [[Link](#)]
- Al-Shboul, O., et al. (2021). Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. PubMed Central. [[Link](#)]
- Mehta, D., & Malik, A. B. (2006). Regulation of Vascular Permeability by Sphingosine 1-Phosphate. PMC. [[Link](#)]
- Andrieu, N., Salvayre, R., & Levade, T. (1998). Mechanisms of sphingosine and sphingosine 1-phosphate generation in human platelets. PubMed. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. Roles of sphingosine-1-phosphate in cell growth, differentiation, and death - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
5. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine in apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Vascular Permeability by Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Selectivity of sphingosine-induced apoptosis. Lack of activity of DL-erythro-dihydrosphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-threo-Sphingosine C-18 | CAS 25695-95-8 | TargetMol | Biomol.com [biomol.com]
- 13. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillet - Translational Cancer Research [tcr.amegroups.org]
- 17. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 18. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular sphingosine releases calcium from lysosomes | eLife [elifesciences.org]
- 20. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Threo-sphingosine Signaling Pathways]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663046#threo-sphingosine-signaling-pathways]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)